molecular formula C14H14ClNO2 B3273044 4-(4-Carboxyphenyl)benzylamine hydrochloride CAS No. 578026-68-3

4-(4-Carboxyphenyl)benzylamine hydrochloride

Cat. No. B3273044
CAS RN: 578026-68-3
M. Wt: 263.72
InChI Key: ZBIAHIYQFFLIGR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-(4-Carboxyphenyl)benzylamine hydrochloride consists of 14 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom. The molecular weight is 263.72.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A study by Li Yong-xin (2012) focused on the synthesis of a related compound, 4-Hydroxy-3-methoxy benzylamine hydrochloride, highlighting the process involving oximation, reduction, and salification reaction. This research emphasizes the synthesis methodology and chemical characteristics of similar compounds (Li Yong-xin, 2012).
  • Polymer and Material Science :

    • Bertini et al. (1999) explored the use of benzylamine derivatives in the synthesis of polymers, copolymers, and coated silicas. These materials were designed as artificial substrates for enzyme benzylamine oxidase, demonstrating the compound's relevance in material science (Bertini et al., 1999).
  • Environmental Studies :

    • In environmental research, Zhang and Wiegel (1990) investigated the anaerobic degradation of 2,4-dichlorophenol in freshwater sediments, where benzylamine derivatives play a role in the sequential transformation processes. This study provides insights into the environmental applications of these compounds (Zhang & Wiegel, 1990).
  • Biochemical and Medical Research :

    • Research by Markwardt et al. (1968) found that derivatives of benzylamine were competitive inhibitors of enzymes like trypsin, plasmin, and thrombin. This indicates potential biomedical applications, especially in understanding enzyme inhibition (Markwardt et al., 1968).
    • Abiman et al. (2007) investigated the thermodynamic properties of 4-carboxyphenyl groups attached to surfaces, providing insights relevant to biochemistry and materials science (Abiman et al., 2007).
  • Material Chemistry :

    • A study by Hu et al. (2009) discussed the use of a related compound, benzophenone-2,4'-dicarboxylate, in the creation of hybrid materials exhibiting magnet behavior. This highlights the application in the development of advanced materials with specific magnetic properties (Hu et al., 2009).

Safety and Hazards

The safety data sheet for benzylamine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to use only in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-[4-(aminomethyl)phenyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17;/h1-8H,9,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIAHIYQFFLIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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